5-Amino-2-ethylsulfanylbenzoic acid methyl ester
Description
5-Amino-2-ethylsulfanylbenzoic acid methyl ester is a methyl ester derivative of benzoic acid with a 5-amino substituent and a 2-ethylsulfanyl (thioether) group. This compound is structurally characterized by:
- Methyl ester group: Enhances volatility and modifies solubility compared to the free acid.
- Amino group (-NH₂) at position 5: Introduces basicity and hydrogen-bonding capability.
The compound is likely synthesized via nitro reduction and esterification pathways, analogous to methods described for related sulfonic acid esters (e.g., reduction of nitro intermediates in ).
Properties
IUPAC Name |
methyl 5-amino-2-ethylsulfanylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-3-14-9-5-4-7(11)6-8(9)10(12)13-2/h4-6H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLOUACUVKTPMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=C1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-amino-2-ethylsulfanylbenzoic acid methyl ester typically follows a sequence involving:
- Introduction of the ethylsulfanyl group via nucleophilic substitution or sulfide formation.
- Installation of the amino group through nitration followed by reduction or direct amination.
- Esterification of the carboxylic acid to form the methyl ester.
This multi-step approach allows for selective functionalization of the benzene ring while preserving sensitive groups.
Detailed Preparation Steps
Introduction of the Ethylsulfanyl Group
The ethylsulfanyl substituent is commonly introduced by reacting an appropriate halogenated aromatic intermediate with ethanethiol or an ethylsulfanyl nucleophile under nucleophilic aromatic substitution conditions. This step often requires a suitable base and an inert solvent such as toluene or acetonitrile, with reaction temperatures ranging from ambient to reflux.
Amination of the Aromatic Ring
The amino group at the 5-position can be introduced via:
- Nitration of the aromatic ring to form a nitro intermediate, followed by catalytic hydrogenation or chemical reduction to yield the amino derivative.
- Direct amination methods using nitrogen sources like ammonia or ammonium salts in the presence of oxidizing agents such as hypervalent iodine reagents (e.g., diacetoxyiodobenzene), enabling mild reaction conditions (0–100°C, often room temperature) and good selectivity.
Esterification to Methyl Ester
The carboxylic acid group is converted to the methyl ester by esterification with methanol. Common methods include:
- Acid-catalyzed esterification using sulfuric acid or p-toluenesulfonic acid as catalysts under reflux conditions.
- Use of thionyl chloride or other activating agents to form acid chlorides, which then react with methanol.
- More recent, efficient methods involve the reaction of amino acids with methanol in the presence of trimethylchlorosilane at room temperature, yielding amino acid methyl ester hydrochlorides in good to excellent yields.
A notable patented process for amino acid methyl ester synthesis involves refluxing the amino acid with methanol and sulfuric acid, followed by removal of methanol and water under reduced pressure. Repeating this cycle multiple times increases the ester formation yield significantly, reaching over 99.5% after several repetitions.
Representative Preparation Procedure (Based on Patent and Literature Data)
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1. Neutralization & Dehydration | Methyl salicylate + NaOH in toluene, reflux at 111–112°C | Neutralizes and dehydrates starting material | Formation of reactive intermediate |
| 2. Etherification | Add dimethyl sulfate, reflux 8 hours | Introduces methoxy group | Formation of o-methoxybenzoic acid methyl ester |
| 3. Sulfanyl Group Introduction | Reaction with ethanethiol or sulfide precursor in toluene or acetonitrile, room temp to reflux | Nucleophilic substitution to add ethylsulfanyl group | Formation of 2-ethylsulfanyl derivative |
| 4. Amination | Treat with ammonia or ammonium carbamate + diacetoxyiodobenzene in solvent (toluene, acetonitrile, or methanol), 0–100°C | Introduction of amino group at 5-position | Formation of this compound |
| 5. Esterification (if needed) | Methanol + sulfuric acid catalyst, reflux; or methanol + trimethylchlorosilane, room temp | Conversion of carboxylic acid to methyl ester | Final product |
Reaction Conditions and Optimization
Research Findings and Yields
- The use of hypervalent iodine reagents for amination allows mild conditions and good selectivity, avoiding harsh nitration/reduction steps.
- Repeated esterification cycles with methanol and sulfuric acid significantly improve yields, reaching >99.5% after multiple repetitions.
- Trimethylchlorosilane-assisted esterification at room temperature provides a convenient and high-yielding alternative for amino acid methyl ester preparation.
- The overall synthetic route can be tailored to optimize purity and yield depending on the starting materials and desired scale.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic substitution + nitration/reduction | Ethanethiol, nitration agents, catalytic hydrogenation | Established, straightforward | Multi-step, requires careful control |
| Amination with hypervalent iodine reagents | Ammonia/ammonium carbamate, diacetoxyiodobenzene, mild temp | Mild, selective, fewer steps | Requires specialized reagents |
| Acid-catalyzed esterification | Methanol, sulfuric acid, reflux | High yield with repeated cycles | High acid consumption, longer time |
| Trimethylchlorosilane-assisted esterification | Methanol, trimethylchlorosilane, room temp | Mild, efficient, compatible with various amino acids | May require purification steps |
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-ethylsulfanylbenzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The compound can be reduced to remove the nitro group, if present.
Substitution: The ethyl sulfanyl group can undergo substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Nitro derivatives of the compound.
Reduction Products: Amine derivatives.
Substitution Products: Derivatives with different substituents replacing the ethyl sulfanyl group.
Scientific Research Applications
Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and other chemicals.
Biology: In biological research, 5-Amino-2-ethylsulfanylbenzoic acid methyl ester can be used as a probe to study biological systems and processes. Its unique structure allows it to interact with specific biomolecules.
Medicine: The compound has potential applications in drug development. Its ability to undergo various chemical reactions makes it a candidate for the synthesis of new therapeutic agents.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 5-Amino-2-ethylsulfanylbenzoic acid methyl ester exerts its effects depends on its specific application. In drug development, for example, the compound may interact with molecular targets such as enzymes or receptors. The pathways involved can include binding to active sites, inhibiting enzymatic activity, or modulating signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares the target compound with analogs differing in substituent type or position:

*Calculated based on atomic composition.
Key Observations:
- Lipophilicity : The ethylsulfanyl group in the target compound increases lipophilicity compared to polar groups like sulfonamide (-SO₂NH₂) or methoxy (-OCH₃).
- Reactivity: The amino group enables reactions such as diazotization or amide formation, while the ethylsulfanyl group may undergo oxidation to sulfoxides/sulfones.
- Stability : Thioethers are less stable under oxidative conditions than ethers (e.g., methoxy group in ).
Biological Activity
5-Amino-2-ethylsulfanylbenzoic acid methyl ester (CAS No. 1248992-18-8) is a compound that has garnered attention due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves the esterification of the corresponding amino acid with methanol under acidic conditions. Various methods have been reported to achieve high yields, including the use of thionyl chloride and methanol as a solvent system .
Biological Activity
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In a study evaluating various amino acid derivatives, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
2. Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays revealed that it can scavenge free radicals effectively, indicating a potential role in preventing oxidative stress-related diseases . The antioxidant activity was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, where it showed a dose-dependent response.
3. Enzyme Inhibition
Inhibition studies have shown that this compound can interact with specific enzymes, particularly those involved in metabolic pathways. For instance, it has been investigated as a potential inhibitor of histone deacetylases (HDACs), which are key targets in cancer therapy. The compound demonstrated IC50 values in the low micromolar range against HDAC isoforms, highlighting its therapeutic potential in oncology .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Binding: The compound binds to active sites on enzymes, altering their activity and potentially leading to therapeutic effects.
- Radical Scavenging: Its structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Antimicrobial Activity: A recent study tested the efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent .
- Antioxidant Evaluation: Another investigation assessed the antioxidant capacity using the DPPH assay, where the compound exhibited an IC50 value of 25 µg/mL, comparable to standard antioxidants like ascorbic acid .
Q & A
Q. What analytical methods are recommended for characterizing 5-amino-2-ethylsulfanylbenzoic acid methyl ester, and how do they address structural confirmation?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) is widely used for ester identification, as demonstrated in methyl ester analysis of fatty acids and diterpenes . For this compound, combine GC-MS with nuclear magnetic resonance (NMR) to resolve ambiguities in sulfur-containing substituents (e.g., ethylsulfanyl group). Retention time matching and spectral library comparisons (e.g., Wiley library) are critical for validation .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodology : Store at room temperature in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the ester group. Avoid exposure to moisture and strong acids/bases, as sulfanyl and ester functionalities are reactive . Refer to safety data sheets (SDS) of structurally similar compounds (e.g., chlorosulfonyl-methyl benzoate esters) for hazard mitigation (e.g., PPE guidelines) .
Q. What synthetic routes are reported for analogous benzoic acid methyl esters with amino and sulfanyl substituents?
- Methodology : For amino-sulfanyl benzoates, a common approach involves nucleophilic substitution (e.g., thiol-alkylation) on halogenated precursors, followed by esterification. For example, 5-amino-2-fluoro-4-methylsulfanylbenzoic acid derivatives were synthesized via sequential amination and sulfanyl group introduction . Optimize reaction conditions (e.g., solvent polarity, catalysts) to minimize side reactions in multi-step syntheses .
Advanced Research Questions
Q. How can researchers resolve contradictions in GC-MS data when analyzing degradation products of this compound?
- Methodology : If unexpected peaks arise (e.g., hydrolysis products like free benzoic acid or ethylsulfanyl derivatives), use high-resolution mass spectrometry (HR-MS) to confirm molecular formulas. Compare fragmentation patterns with reference standards or computational predictions (e.g., NIST database). For co-eluting peaks, employ tandem MS/MS or orthogonal techniques like HPLC .
Q. What strategies are effective in optimizing the stability of this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by incubating the compound at pH 2–9 and temperatures up to 60°C. Monitor degradation kinetics via UV-Vis spectroscopy or LC-MS. Stabilizers like antioxidants (e.g., BHT) or buffering agents may prolong shelf life, particularly for the ester group .
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the ethylsulfanyl and methyl ester groups?
- Methodology : Synthesize analogs with modified substituents (e.g., replacing ethylsulfanyl with methylsulfonyl or varying ester groups). Test in vitro bioactivity (e.g., enzyme inhibition, receptor binding) and correlate with computational docking studies. For example, methyl ester derivatives of sulfonamide-bearing benzoates showed enhanced solubility for pharmacological screening .
Q. What advanced chromatographic techniques are suitable for separating enantiomers or diastereomers of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
